N-Carbamoyl-Alanine

説明

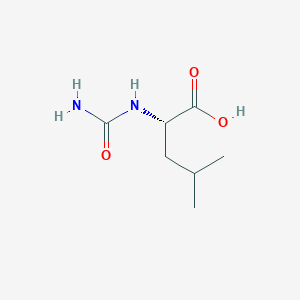

“N-Carbamoyl-Alanine” belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids. These are compounds containing an alpha amino acid which bears a carbamoyl group at its terminal nitrogen atom .

Synthesis Analysis

The structural analysis provides new insights on enzyme–substrate interaction, which shed light on engineering of N-carbamoyl-β-alanine amidohydrolases for high catalytic activity and broad substrate specificity .

Molecular Structure Analysis

The structural analysis provides new insights on enzyme–substrate interaction, which shed light on engineering of N-carbamoyl-β-alanine amidohydrolases for high catalytic activity and broad substrate specificity .

Physical And Chemical Properties Analysis

“N-Carbamoyl-Alanine” has a molecular weight of 132.12 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. It has a rotatable bond count of 2. Its exact mass and monoisotopic mass is 132.05349212 g/mol. Its topological polar surface area is 92.4 Ų .

科学的研究の応用

Production of Optically Pure Amino Acids

N-Carbamoyl-β-Alanine Amidohydrolase (CβAA), which uses N-Carbamoyl-Alanine as a substrate, is one of the most important groups of industrially relevant enzymes used in the production of optically pure amino acids and derivatives .

Biochemical Characterisation

The enzyme N-Carbamoyl-β-Alanine Amidohydrolase (CβAA) from Rhizobium radiobacter MDC 8606 has been cloned and overexpressed in Escherichia coli for the purpose of biochemical characterisation .

Structural Analysis

The structure of N-Carbamoyl-β-Alanine Amidohydrolase (CβAA) has been analysed at a resolution of 2.0 Å, revealing a discontinuous catalytic domain and a dimerization domain attached through a flexible hinge region at the domain interface .

Enzyme-Substrate Interaction Studies

Studies on N-Carbamoyl-β-Alanine Amidohydrolase (CβAA) have shed light on enzyme–substrate interaction, which can be used to engineer N-Carbamoyl-β-Alanine amidohydrolases for high catalytic activity and broad substrate specificity .

Industrial Production of Amino Acids

N-Carbamoyl-β-Alanine Amidohydrolase (CβAA) from Rhizobium radiobacter MDC 8606 is envisaged for use in the industrial production of L-α-, L-β-, and L-γ – amino acids .

Synthesis of Antibiotics, Insecticides, and Peptide Hormones

Optically active D-amino acids, which can be produced using N-Carbamoyl-β-Alanine Amidohydrolase (CβAA), are widely used as intermediates in the synthesis of antibiotics, insecticides, and peptide hormones .

作用機序

Target of Action

N-Carbamoyl-Alanine primarily targets Peroxiredoxin-2 (PRDX2) . PRDX2 is an enzyme that plays a crucial role in protecting cells from oxidative damage by eliminating reactive oxygen species .

Mode of Action

N-Carbamoyl-Alanine interacts with its target, PRDX2, by inhibiting its function . This inhibition results in an increased level of total reactive oxygen species (ROS) in the cells .

Biochemical Pathways

The inhibition of PRDX2 by N-Carbamoyl-Alanine affects the cellular response to oxidative stress . Under normal conditions, PRDX2 helps to eliminate ROS, preventing DNA damage. When prdx2 is inhibited, ros levels increase, leading to dna dsbs . This process is particularly impactful in cells with defects in the checkpoint kinase 2 (CHEK2), a key player in DNA repair .

Result of Action

The inhibition of PRDX2 by N-Carbamoyl-Alanine leads to an increase in ROS levels, causing DNA DSBs . In cells with functional CHEK2, these DSBs can be repaired. In chek2-null cells, these dsbs persist, leading to cell death due to persistent dna damage . This selective toxicity towards CHEK2-null cells makes N-Carbamoyl-Alanine a potential therapeutic agent for cancers with CHEK2 defects .

将来の方向性

The findings of a study suggest that PRDX2 has a synthetic lethal (SL) interaction with CHEK2, and this interaction can be exploited for the targeted cancer therapy using NCA as a drug inhibitor of PRDX2 for the therapy of colorectal cancer having CHEK2 defects. Further studies are warranted to confirm the interaction in the preclinical model .

特性

IUPAC Name |

2-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330095 | |

| Record name | N-Carbamyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbamoylamino)propanoic acid | |

CAS RN |

77340-50-2 | |

| Record name | N-Carbamyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic lethal interaction between CHEK2 and PRDX2 in colorectal cancer?

A2: The research highlights a synthetic lethal (SL) interaction between CHEK2 and PRDX2 in CRC cells [, ]. This means that while the loss of either CHEK2 or PRDX2 alone may not be lethal to the cell, the simultaneous inhibition of both leads to cell death. This SL interaction can be exploited for targeted cancer therapy. Specifically, by using NCA to inhibit PRDX2 in CHEK2-deficient CRC cells, selective killing of these cancer cells can be achieved [, ].

Q2: How is the efficacy of N-Carbamoyl-Alanine enhanced for the treatment of CHEK2-null colorectal cancer cells?

A3: One study investigated the use of chitosan nanoparticles as a delivery system for NCA []. NCA encapsulated in these nanoparticles (NCA-Chit NPs) demonstrated enhanced efficacy compared to free NCA. The chitosan nanoformulation improved the delivery of NCA to the target cells, leading to approximately 8 times greater efficacy in killing CHEK2-null HCT116 cells compared to free NCA []. This highlights the potential of nanoformulations for improving drug delivery and therapeutic efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。